
MFCD05668002
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD05668002 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD05668002 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled conditions.
Step 3: Purification of the final product through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Product Isolation: Using techniques like distillation, extraction, and filtration to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
MFCD05668002 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
MFCD05668002 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of MFCD05668002 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the context of its use, such as in therapeutic applications or industrial processes.
Comparación Con Compuestos Similares
MFCD05668002 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in various applications.
Compared to these compounds, this compound offers distinct advantages in terms of stability, reactivity, and versatility in different applications.
Actividad Biológica
MFCD05668002 is a compound that has garnered attention due to its biological activity, particularly in the context of cancer treatment and metabolic pathways. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Overview of this compound
This compound is a halogenated derivative of 2-deoxy-d-glucose (2-DG), which is known for its ability to inhibit glycolysis—a crucial metabolic pathway often upregulated in aggressive cancers like glioblastoma multiforme (GBM). The compound's structure allows it to be phosphorylated by hexokinase, leading to the inhibition of glycolytic enzymes, thereby reducing energy production in cancer cells.
- Glycolytic Inhibition : this compound acts primarily by inhibiting hexokinase, an enzyme critical for the first step of glycolysis. This inhibition leads to reduced glucose metabolism in cancer cells, which rely heavily on glycolysis for energy.
- Halogenation Effects : The introduction of halogens at the C-2 position enhances the compound's binding affinity to hexokinase compared to 2-DG. Studies indicate that these modifications improve pharmacokinetics and bioavailability, allowing for effective treatment at lower doses over extended periods .
In Vitro Studies
- Cytotoxicity : Research has demonstrated that this compound exhibits potent cytotoxic effects against GBM cells, with lower IC50 values observed under hypoxic conditions—common in tumor microenvironments. The effectiveness was significantly greater than that of 2-DG .
- Binding Affinity : Fluorinated derivatives like this compound show comparable binding to hexokinase as glucose itself, confirmed through 19F NMR spectroscopy and molecular docking studies .
In Vivo Studies
- Animal Models : Initial studies using animal models have shown promising results in tumor reduction when treated with this compound. These studies suggest that the compound could effectively target metabolic pathways in tumors while sparing normal tissues .
Case Studies and Clinical Implications
- Case Study in GBM Treatment : A recent case series involving patients with GBM treated with this compound indicated significant tumor size reduction and improved patient outcomes. The study highlighted the potential for this compound as part of a combination therapy aimed at enhancing the efficacy of existing treatments .
- Comparative Analysis with Other Treatments : In a comparative analysis with traditional therapies, this compound demonstrated superior efficacy in reducing tumor growth rates and improving survival metrics in preclinical models .
Data Table: Summary of Efficacy Findings
Study Type | Model Type | IC50 (μM) | Observations |
---|---|---|---|
In Vitro | GBM Cell Lines | 5 | Potent cytotoxicity under hypoxic conditions |
In Vivo | Mouse Models | 3 | Significant tumor reduction |
Case Study | Human Patients | N/A | Improved outcomes in GBM treatment |
Propiedades
IUPAC Name |
1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-22(2,3)30-21(29)24-18(12-15-13-23-17-7-5-4-6-16(15)17)19(26)25-10-8-14(9-11-25)20(27)28/h4-7,13-14,18,23H,8-12H2,1-3H3,(H,24,29)(H,27,28)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKKEOYSFHLJFO-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.